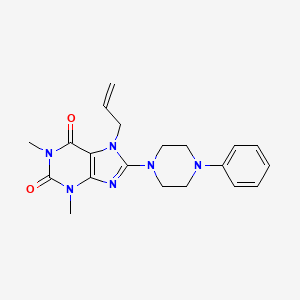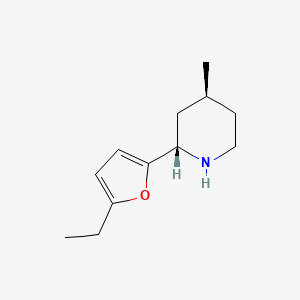![molecular formula C17H13ClFN3OS B2503021 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 688337-11-3](/img/structure/B2503021.png)
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide" is a molecule of interest in the field of medicinal chemistry due to its potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules with related structures and potential antiviral, antibacterial, and enzyme inhibition activities. These studies offer a foundation for understanding the chemical and biological behavior of structurally related compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic acids or alcohols, which are transformed into esters, hydrazides, and then further modified to create the desired sulfanyl acetamide derivatives. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the conversion of aromatic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which are finally reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide to yield the target compounds . This methodology could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and geometry of similar compounds have been characterized using spectroscopic techniques and quantum chemical calculations. For example, the equilibrium geometry, vibrational assignments, and intermolecular interactions of a dimer molecule of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide have been explored using density functional theory (DFT) . The optimized geometry often shows a near-planarity between the phenyl ring and the pyrimidine ring, which could be similar in the compound of interest. The presence of electronegative atoms like chlorine and fluorine can influence the geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their interactions with biological targets. For instance, the antiviral potency of related molecules has been investigated through molecular docking against proteins like SARS-CoV-2 protease . The binding energy obtained from such studies indicates the strength of the nonbonding interactions and the potential of these molecules to interact with biological targets. This suggests that "this compound" may also exhibit significant interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their vibrational spectroscopic signatures, are crucial for understanding their behavior. The vibrational modes, supported by normal coordinate analysis and potential energy distributions, provide insights into the stability and reactivity of the molecule . The presence of strong hydrogen-bonded interactions and weak intramolecular interactions has been revealed through NBO analysis . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also essential for evaluating the drug-likeness of these molecules, which can be assessed based on Lipinski's rule and computational predictions .
Applications De Recherche Scientifique
Cytotoxic Activity
Research into sulfonamide derivatives, including structures similar to the specified compound, has demonstrated potential cytotoxic activities against various cancer cell lines. For instance, studies have synthesized sulfonamide derivatives for in vitro screening against breast and colon cancer cell lines, with certain derivatives showing potent activity (Ghorab et al., 2015). This suggests the potential of similar compounds, like the one , for anticancer research.
Antimicrobial and Antibacterial Evaluation
Compounds with structural similarities have been evaluated for their antimicrobial and antibacterial potentials. A study synthesized and characterized various sulfonamide and acetamide derivatives, assessing their efficacy against specific bacterial strains. Some derivatives exhibited significant inhibition of gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Nafeesa et al., 2017).
Photophysical and Photochemical Applications
Investigations into benzothiazolinone acetamide analogs have explored their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies provide insights into the light harvesting efficiency and nonlinear optical (NLO) activities of such compounds, suggesting applications in material science and photovoltaic technology (Mary et al., 2020).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has demonstrated anticonvulsant activities, indicating potential applications in developing treatments for seizure disorders. The structural incorporation of the imidazole ring is a key feature contributing to the bioactivity of these compounds (Aktürk et al., 2002).
Corrosion Inhibition
Benzimidazole derivatives have been synthesized and characterized for their corrosion inhibition properties on carbon steel in acidic media. This research suggests potential applications of similar compounds in materials science, specifically in corrosion prevention (Rouifi et al., 2020).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Generally, factors such as pH, temperature, and the presence of other substances can affect the action of a compound .
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-5-7-13(8-6-12)22-10-9-20-17(22)24-11-16(23)21-15-4-2-1-3-14(15)19/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHFGQUQYNOTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)


![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)
![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)
![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)